Cas no 113903-19-8 (Chromate(1-),tetraaqua[guanosine 5'-(triphosphato)(4-)-OP',OP'']-, hydrogen, (OC-6-33)-(9CI))

Chromate(1-),tetraaqua[guanosine 5'-(triphosphato)(4-)-OP',OP'']-, hydrogen, (OC-6-33)-(9CI) structure
113903-19-8 structure
Product Name:Chromate(1-),tetraaqua[guanosine 5'-(triphosphato)(4-)-OP',OP'']-, hydrogen, (OC-6-33)-(9CI)
CAS-nummer:113903-19-8
MF:C10H21CrN5O18P3
MW:644.21382689476
CID:144910
PubChem ID:135600347
Update Time:2025-04-19

Chromate(1-),tetraaqua[guanosine 5'-(triphosphato)(4-)-OP',OP'']-, hydrogen, (OC-6-33)-(9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Chromate(1-),tetraaqua[guanosine 5'-(triphosphato)(4-)-OP',OP'']-, hydrogen, (OC-6-33)-(9CI)
    • [[[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate,chromium(3+),hydron,tetrahydrate
    • 2-amino-9-[3,4-dihydroxy-5-[[oxido-(oxido-phosphonatooxy-phosphoryl)ox y-phosphoryl]oxymethyl]oxolan-2-yl]-3H-purin-6-one, chromium(+3) catio n, hydrogen(+1) cation, tetrahydrate
    • chromium (III) beta,gamma-bidentate guanosine triphosphate
    • chromium(3+) hydrogen 2-amino-9-[5-O-({[(phosphonatooxy)phosphinato]oxy}phosphinato)pentofuranosyl]-3,9-dihydro-6H-purin-6-one tetrahydrate
    • 113903-19-8
    • Chromate(1-), tetraaqua(guanosine 5'-(triphosphato)(4-)-OP',OP'')-, hydrogen, (OC-6-33)-
    • 2-amino-9-[3,4-dihydroxy-5-[[oxido-(oxido-phosphonatooxy-phosphoryl)ox y-phosphoryl]oxymethyl]oxolan
    • [[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;chromium(3+);hydron;tetrahydrate
    • Cr(III) b,g,B-GTP
    • [[[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;chromium(3+);hydron;tetrahydrate
    • Inchi: 1S/C10H16N5O14P3.Cr.4H2O/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;4*1H2/q;+3;;;;/p-3
    • InChI-sleutel: JXZFEJCQDVWVQU-UHFFFAOYSA-K
    • LACHT: [Cr+3].P(=O)([O-])(OP(=O)([O-])OP(=O)([O-])[O-])OCC1C(C(C(N2C=NC3C(NC(N)=NC2=3)=O)O1)O)O.O.O.O.O.[H+]

Berekende eigenschappen

  • Exacte massa: 641.95553
  • Monoisotopische massa: 643.95
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 9
  • Aantal waterstofbondacceptatoren: 19
  • Zware atoomtelling: 37
  • Aantal draaibare bindingen: 7
  • Complexiteit: 899
  • Aantal covalent gebonden eenheden: 7
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 4
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 310Ų

Experimentele eigenschappen

  • Dichtheid: g/cm3
  • Kookpunt: 1028.3°Cat760mmHg
  • Vlampunt: 575.7°C
  • PSA: 432.13
  • LogboekP: -0.93590
Aanbevolen leveranciers
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
上海嵘奥生物技术有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
上海嵘奥生物技术有限公司
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd